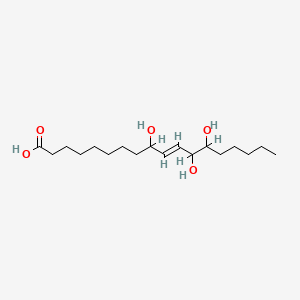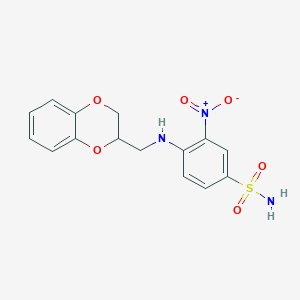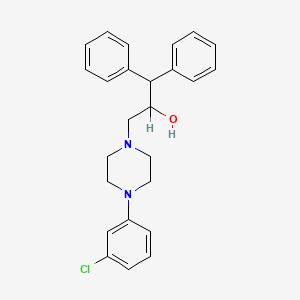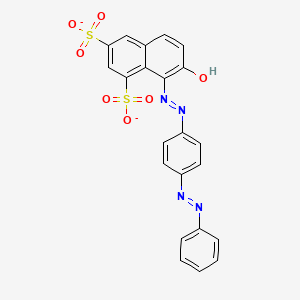
7-phospho-2-dehydro-3-deoxy-D-arabino-heptonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-phospho-2-dehydro-3-deoxy-D-arabino-heptonate is an organophosphate oxoanion arising from deprotonation of the carboxy and phosphate OH groups of 7-phospho-2-dehydro-3-deoxy-D-arabino-heptonic acid; major species at pH 7.3. It has a role as a Saccharomyces cerevisiae metabolite. It is an organophosphate oxoanion, a carbohydrate acid derivative anion and a monocarboxylic acid anion. It is a conjugate base of a 7-phospho-2-dehydro-3-deoxy-D-arabino-heptonic acid.
Scientific Research Applications
- 7-Phospho-2-dehydro-3-deoxy-D-arabino-heptonate (DAHP) synthases, which play a crucial role in the biosynthesis of aromatic compounds, have been isolated and characterized from various organisms. These enzymes are categorized based on their inhibition by different amino acids like tryptophan, phenylalanine, and tyrosine. For instance, the tyrosine inhibitable isoenzyme from Neurospora crassa and the phenylalanine-sensitive isoenzyme from Escherichia coli have been purified and studied, revealing important details about their molecular characteristics and stability (Hoffmann, Doy, & Catcheside, 1972); (McCandliss, Poling, & Herrmann, 1978).
Iron's Role in Enzyme Activity :2. Iron has been identified as an essential element for the function of DAHP synthases. In Escherichia coli, atomic absorption analysis showed the presence of iron in homogeneous preparations of DAHP synthase, indicating its significance in enzyme activity and stability (McCandliss & Herrmann, 1978).
Thermochemistry of Biosynthetic Reactions :3. DAHP synthase catalyzes key reactions in the biosynthesis of chorismate, an essential precursor for aromatic amino acids. Studies involving microcalorimetry and high-performance liquid chromatography have provided insights into the thermochemistry of these enzymatic reactions, which is fundamental for understanding metabolic pathways (Tewari, Kishore, Bauerle, LaCourse, & Goldberg, 2001).
Enzyme Multiplicity and Biosynthetic Control :4. The multiplicity of DAHP synthase isoenzymes in Escherichia coli illustrates the complex control mechanisms in aromatic biosynthesis. Different isoenzymes exhibit unique properties and regulation by amino acids, contributing to the regulation of the biosynthetic pathways of aromatic compounds (Doy & Brown, 1965).
Enzyme Kinetics and Mechanism :5. Detailed kinetic studies of DAHP synthases have shed light on the enzyme mechanisms, revealing sequential or ping-pong kinetic mechanisms depending on the specific isoenzyme and environmental conditions. These studies are pivotal in understanding the catalytic actions of these enzymes in the metabolic pathways (Dusha & Dénes, 1976).
Properties
Molecular Formula |
C7H10O10P-3 |
|---|---|
Molecular Weight |
285.12 g/mol |
IUPAC Name |
(4R,5S,6R)-4,5,6-trihydroxy-2-oxo-7-phosphonatooxyheptanoate |
InChI |
InChI=1S/C7H13O10P/c8-3(1-4(9)7(12)13)6(11)5(10)2-17-18(14,15)16/h3,5-6,8,10-11H,1-2H2,(H,12,13)(H2,14,15,16)/p-3/t3-,5-,6+/m1/s1 |
InChI Key |
PJWIPEXIFFQAQZ-PUFIMZNGSA-K |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H](COP(=O)([O-])[O-])O)O)O)C(=O)C(=O)[O-] |
SMILES |
C(C(C(C(COP(=O)([O-])[O-])O)O)O)C(=O)C(=O)[O-] |
Canonical SMILES |
C(C(C(C(COP(=O)([O-])[O-])O)O)O)C(=O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2,4-dimethoxyphenyl)-3-[[2-(2-methoxyphenoxy)-1-oxoethyl]amino]-2-benzofurancarboxamide](/img/structure/B1231522.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(5-methyl-2-pyridinyl)-4-piperidinecarboxamide](/img/structure/B1231523.png)





![5-Morpholin-4-yl-9-m-tolyl-1,2,3,4-tetrahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one](/img/structure/B1231532.png)


![2-Methyl-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]thione](/img/structure/B1231539.png)
